3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is a chemical compound with the molecular formula C13H13Cl3O5. It is known for its unique structure, which includes a trichlorophenoxy group attached to a propane-1,2-diyl diacetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate typically involves the esterification of 2,4,5-trichlorophenol with propane-1,2-diol diacetate. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and optimized reaction parameters, such as temperature and pressure, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,4,5-trichlorophenol and propane-1,2-diol.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common reagents include nucleophiles like amines or thiols, often under mild heating to facilitate the reaction.
Major Products
Hydrolysis: Produces 2,4,5-trichlorophenol and propane-1,2-diol.
Substitution: Yields various substituted phenoxy compounds depending on the nucleophile used.
Scientific Research Applications
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, diacetate: Shares a similar backbone but lacks the trichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic acid: Contains the trichlorophenoxy group but has a different overall structure and properties.
Uniqueness
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is unique due to its combination of the trichlorophenoxy group with a propane-1,2-diyl diacetate backbone.
Properties
CAS No. |
6302-56-3 |
---|---|
Molecular Formula |
C13H13Cl3O5 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
[2-acetyloxy-3-(2,4,5-trichlorophenoxy)propyl] acetate |
InChI |
InChI=1S/C13H13Cl3O5/c1-7(17)19-5-9(21-8(2)18)6-20-13-4-11(15)10(14)3-12(13)16/h3-4,9H,5-6H2,1-2H3 |
InChI Key |
HSYXGVVMQJQPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COC1=CC(=C(C=C1Cl)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.